molecular formula C18H16N4O5S B12158854 Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B12158854
M. Wt: 400.4 g/mol
InChI Key: PJAUMGVFEBYBAD-UHFFFAOYSA-N
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Description

Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate is a heterocyclic compound with a bridge-headed nitrogen atom. It belongs to the class of 1,2,4-triazolo[1,5-a]pyridines. These compounds have significant applications in medicinal and pharmaceutical chemistry due to their diverse biological activities . Notably, they act as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors. Additionally, they find use in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.

Preparation Methods

Synthetic Routes:: A microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established. This method involves the use of enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction occurs under microwave conditions, resulting in good-to-excellent yields .

Industrial Production:: While specific industrial production methods are not widely documented, the synthetic route mentioned above can be adapted for larger-scale production.

Chemical Reactions Analysis

Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent, but the compound’s functional groups play a crucial role. Major products formed from these reactions vary based on the specific reaction type.

Scientific Research Applications

Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate has applications in:

Mechanism of Action

The precise mechanism by which Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate exerts its effects remains an area of ongoing research. It likely involves interactions with specific cellular targets and signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16N4O5S

Molecular Weight

400.4 g/mol

IUPAC Name

dimethyl 5-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H16N4O5S/c1-26-16(24)11-7-12(17(25)27-2)9-13(8-11)19-15(23)10-28-18-21-20-14-5-3-4-6-22(14)18/h3-9H,10H2,1-2H3,(H,19,23)

InChI Key

PJAUMGVFEBYBAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CC=C3)C(=O)OC

Origin of Product

United States

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